Cas no 21051-07-0 (3-amino-N-(pyridin-3-yl)propanamide dihydrochloride)

3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride is a chemically stable, high-purity intermediate widely used in pharmaceutical and organic synthesis. Its dihydrochloride salt form enhances solubility in aqueous and polar solvents, facilitating reactions in diverse conditions. The compound features both an amino group and a pyridine moiety, making it a versatile building block for constructing heterocyclic frameworks or modifying bioactive molecules. Its well-defined structure ensures consistent reactivity, particularly in amide coupling or nucleophilic substitution reactions. The hydrochloride salt also improves handling and storage stability. This compound is particularly valuable in medicinal chemistry for developing targeted therapeutics due to its dual functional groups and compatibility with standard purification techniques.
3-amino-N-(pyridin-3-yl)propanamide dihydrochloride structure
21051-07-0 structure
Product name:3-amino-N-(pyridin-3-yl)propanamide dihydrochloride
CAS No:21051-07-0
MF:C8H13Cl2N3O
MW:238.114319562912
MDL:MFCD16294064
CID:4637399
PubChem ID:47002948

3-amino-N-(pyridin-3-yl)propanamide dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride
    • N-Pyridin-3-yl-beta-alaninamide (2HCl)
    • 3-amino-N-pyridin-3-ylpropanamide;dihydrochloride
    • Z1101435045
    • 3-amino-N-(pyridin-3-yl)propanamidedihydrochloride
    • 21051-07-0
    • AKOS026676809
    • F2185-0069
    • EN300-62273
    • MFCD16294064
    • MDL: MFCD16294064
    • Inchi: 1S/C8H11N3O.2ClH/c9-4-3-8(12)11-7-2-1-5-10-6-7;;/h1-2,5-6H,3-4,9H2,(H,11,12);2*1H
    • InChI Key: XVJLSSKZHKUJQH-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O=C(CCN)NC1C=NC=CC=1

Computed Properties

  • Exact Mass: 237.0435674g/mol
  • Monoisotopic Mass: 237.0435674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68

3-amino-N-(pyridin-3-yl)propanamide dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-62273-2.5g
3-amino-N-(pyridin-3-yl)propanamide dihydrochloride
21051-07-0 95%
2.5g
$474.0 2023-04-24
Enamine
EN300-62273-10.0g
3-amino-N-(pyridin-3-yl)propanamide dihydrochloride
21051-07-0 95%
10g
$1040.0 2023-04-24
Life Chemicals
F2185-0069-0.5g
3-amino-N-(pyridin-3-yl)propanamide dihydrochloride
21051-07-0 95%
0.5g
$127.0 2023-09-06
TRC
A640133-250mg
3-Amino-N-(pyridin-3-yl)propanamide Dihydrochloride
21051-07-0
250mg
$ 230.00 2022-06-07
TRC
A640133-50mg
3-Amino-N-(pyridin-3-yl)propanamide Dihydrochloride
21051-07-0
50mg
$ 70.00 2022-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17468-1-5G
3-amino-N-(pyridin-3-yl)propanamide dihydrochloride
21051-07-0 95%
5g
¥ 3,498.00 2023-03-30
Life Chemicals
F2185-0069-1g
3-amino-N-(pyridin-3-yl)propanamide dihydrochloride
21051-07-0 95%
1g
$204.0 2023-09-06
TRC
A640133-25mg
3-Amino-N-(pyridin-3-yl)propanamide Dihydrochloride
21051-07-0
25mg
$ 50.00 2022-06-07
Enamine
EN300-62273-0.25g
3-amino-N-(pyridin-3-yl)propanamide dihydrochloride
21051-07-0 95%
0.25g
$88.0 2023-04-24
Aaron
AR017A06-250mg
3-Amino-N-pyridin-3-yl-propionamide
21051-07-0 98%
250mg
$68.00 2025-02-28

Additional information on 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

Introduction to 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride (CAS No. 21051-07-0)

3-amino-N-(pyridin-3-yl)propanamide dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 21051-07-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a pyridine ring linked to an amide functional group, has garnered attention due to its structural complexity and potential biological activities. The presence of both amino and amide groups makes it a versatile scaffold for further chemical modifications, enabling the development of novel therapeutic agents.

The structural motif of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride consists of a propyl chain attached to a pyridine ring, which is further connected to an amide moiety. This configuration allows for interactions with various biological targets, including enzymes and receptors, making it a promising candidate for drug discovery. The dihydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in both in vitro and in vivo studies.

In recent years, there has been growing interest in pyridine-based compounds due to their broad spectrum of biological activities. Pyridine derivatives are known to exhibit properties such as kinase inhibition, antimicrobial effects, and anti-inflammatory actions. The specific substitution pattern in 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride may contribute to its unique pharmacological profile, making it a valuable tool for researchers exploring new therapeutic strategies.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The pyridine ring can serve as a recognition element for specific biological targets, while the amide group provides a site for further derivatization. This flexibility allows chemists to modify the molecule in ways that optimize its binding affinity and selectivity. For instance, computational studies have suggested that minor alterations to the side chain or the pyridine ring can significantly impact the compound's interaction with biological targets.

Recent advancements in drug design have emphasized the importance of structure-activity relationships (SAR). 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride exemplifies how understanding these relationships can lead to the discovery of more effective drugs. By systematically varying different parts of the molecule, researchers can identify which structural features are most critical for biological activity. This approach has been successfully applied to other pyridine-based compounds, leading to the development of drugs that target diseases such as cancer and infectious disorders.

The synthesis of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride involves multiple steps, each requiring precise control over reaction conditions. The introduction of the pyridine ring typically begins with a condensation reaction between a pyridine derivative and an appropriate carboxylic acid or ester. Subsequent steps involve the formation of an amide bond, often achieved through nucleophilic acyl substitution or reductive amination. Finally, conversion to the dihydrochloride salt ensures improved stability and solubility.

The importance of high-quality synthetic methodologies cannot be overstated. Impurities or side products can significantly affect the compound's biological activity and safety profile. Therefore, rigorous purification techniques such as column chromatography or recrystallization are essential. Advances in synthetic chemistry have enabled more efficient and scalable production methods, making it feasible to produce larger quantities of this compound for research purposes.

Once synthesized, 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride can be evaluated for its biological activity using various in vitro assays. These assays help determine whether the compound interacts with specific targets and whether these interactions modulate cellular processes. For example, enzyme inhibition assays can assess whether the compound affects key enzymes involved in disease pathways. Similarly, cell-based assays can evaluate its effects on cell proliferation, differentiation, or apoptosis.

The integration of computational tools has revolutionized drug discovery by allowing researchers to predict how different compounds will behave before conducting expensive wet-lab experiments. Molecular modeling techniques can simulate how 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride interacts with biological targets at an atomic level. These simulations provide insights into binding modes, affinity predictions, and potential side effects. By leveraging these tools early in the discovery process, researchers can prioritize compounds that are most likely to succeed in later stages.

Preclinical studies are crucial for evaluating the safety and efficacy of new compounds before they enter clinical trials. In these studies, 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride may be tested in animal models to assess its pharmacokinetic properties—how it is absorbed, distributed, metabolized, and excreted by the body—and its potential toxicity profile. Such studies provide critical data for regulatory agencies when reviewing applications for human testing.

The ultimate goal of developing new drugs is to improve patient outcomes by treating diseases more effectively than existing therapies. Compounds like 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride hold promise for addressing unmet medical needs by targeting disease mechanisms that are not well-covered by current treatments. As research continues to uncover new biological pathways and therapeutic strategies, compounds like this one will play an increasingly important role in advancing medical science.

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(CAS:21051-07-0)3-amino-N-(pyridin-3-yl)propanamide dihydrochloride
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